8-(1H-benzotriazol-1-ylamino)-octanoic acid
Overview
Description
CAY10770 is a chemical compound known for its role as an inhibitor of the cytochrome P450 isoform CYP4Z1. The formal name of CAY10770 is 8-(1H-benzotriazol-1-ylamino)-octanoic acid. This compound has a molecular formula of C14H20N4O2 and a molecular weight of 276.33 g/mol .
Mechanism of Action
Target of Action
Benzotriazole derivatives, which this compound is a part of, have been extensively explored for their varied biological and pharmaceutical importance . They have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
Mode of Action
Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems through diverse non-covalent interactions . These interactions could potentially alter the function of these targets, leading to various biological effects.
Biochemical Pathways
Given the broad spectrum of biological properties of benzotriazole derivatives , it can be inferred that multiple biochemical pathways might be influenced by this compound.
Result of Action
Benzotriazole derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that the compound could potentially have a wide range of molecular and cellular impacts.
Biochemical Analysis
Biochemical Properties
8-(1H-benzotriazol-1-ylamino)-octanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including proteases and kinases, through its benzotriazole moiety, which can form stable complexes with metal ions present in the active sites of these enzymes . These interactions can lead to the inhibition or modulation of enzyme activity, thereby influencing various biochemical pathways. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . These interactions can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The benzotriazole moiety of this compound can form coordination complexes with metal ions, which are often present in the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression by modulating transcription and translation processes . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression
Preparation Methods
The synthesis of CAY10770 involves the reaction of 1H-benzotriazole with octanoic acid under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and purification processes . Industrial production methods for CAY10770 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
CAY10770 undergoes various chemical reactions, primarily involving its functional groups. Some of the common types of reactions include:
Oxidation: CAY10770 can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can occur, affecting the octanoic acid chain.
Substitution: The compound can participate in substitution reactions, especially involving the benzotriazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10770 has several scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving cytochrome P450 enzymes.
Biology: Employed in research on enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in breast cancer cells expressing CYP4Z1.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical studies
Comparison with Similar Compounds
CAY10770 is unique in its selectivity for CYP4Z1 over other cytochrome P450 isoforms such as CYP4A11, CYP4F2, CYP4F3a, and CYP4F3b. it does inhibit CYP4F8 and CYP4F12 to some extent. Similar compounds include:
CAY10591: Another inhibitor of cytochrome P450 enzymes with different selectivity profiles.
CAY10603: Known for its inhibitory effects on various cytochrome P450 isoforms.
CAY10606: A compound with similar inhibitory properties but different molecular targets
CAY10770 stands out due to its high selectivity for CYP4Z1 and its significant inhibitory effects on specific metabolites in breast cancer cells.
Properties
IUPAC Name |
8-(benzotriazol-1-ylamino)octanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQULSHHDALTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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